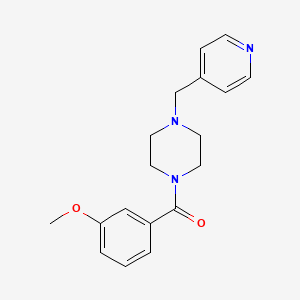
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine, also known as MPBD, is a chemical compound that has been studied for its potential use in scientific research. MPBD belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties. In
Wirkmechanismus
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine acts as a partial agonist for the 5-HT1A receptor, which means that it activates the receptor to a lesser extent than the endogenous ligand serotonin. This leads to a decrease in the firing rate of serotonergic neurons and a subsequent decrease in the release of serotonin. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine also inhibits the reuptake of dopamine by the dopamine transporter, leading to an increase in extracellular dopamine levels.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been reported to have a low toxicity profile and does not produce significant side effects at doses used in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor and is selective for this receptor subtype. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine also has a long half-life, which allows for sustained effects in animal models. However, 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the potential use of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine as a therapeutic agent for mood disorders and addiction. Another area of interest is the exploration of the mechanisms underlying the anxiolytic and antidepressant-like effects of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. Further research is also needed to optimize the synthesis method and improve the solubility and stability of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine for use in lab experiments.
Synthesemethoden
The synthesis of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 1-(3-methoxybenzoyl)piperazine with 4-pyridinemethanol in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been reported in a scientific paper by K. Tanaka and colleagues in 2011.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential use in neuroscience research. It has been found to act as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has also been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine a promising tool for studying the neurobiological mechanisms underlying mood disorders and addiction.
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-4-2-3-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-7-19-8-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLDURHWKSDTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)

![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)


![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)

![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)